

# Chemical structure and properties of Tagtociclib hydrate

Author: BenchChem Technical Support Team. Date: December 2025



# An In-depth Technical Guide to Tagtociclib Hydrate

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Tagtociclib hydrate**, also known as PF-07104091, is a potent and highly selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] As a critical regulator of the cell cycle, CDK2, in complex with cyclin E, plays a pivotal role in the G1-S phase transition. Its aberrant activity is frequently implicated in the pathogenesis of various cancers, particularly those with cyclin E amplification.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key preclinical data for **Tagtociclib hydrate**. Detailed experimental methodologies for relevant assays are also presented to facilitate further research and development.

# **Chemical Structure and Physicochemical Properties**

**Tagtociclib hydrate** is the hydrated form of Tagtociclib. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                                | Reference(s) |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|--|
| IUPAC Name        | [(1R,3S)-3-[3-[[5-<br>(methoxymethyl)-2-<br>methylpyrazole-3-<br>carbonyl]amino]-1H-pyrazol-5-<br>yl]cyclopentyl] N-propan-2-<br>ylcarbamate;hydrate | [4]          |  |
| Synonyms          | PF-07104091 hydrate,<br>Tegtociclib hydrate                                                                                                          | [1]          |  |
| CAS Number        | 2733575-91-0                                                                                                                                         | [1][4]       |  |
| Molecular Formula | C19H30N6O5                                                                                                                                           | [1][4]       |  |
| Molecular Weight  | 422.49 g/mol                                                                                                                                         | [1]          |  |
| Appearance        | Solid                                                                                                                                                | [1]          |  |

### **Mechanism of Action**

Tagtociclib is an orally bioavailable inhibitor that selectively targets and binds to CDK2.[5] The primary mechanism of action involves the inhibition of the kinase activity of the CDK2/cyclin E and CDK2/cyclin A complexes.[5] This inhibition prevents the phosphorylation of key substrates, most notably the retinoblastoma protein (Rb).[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and progression from the G1 to the S phase of the cell cycle. This ultimately leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.[6]

The signaling pathway affected by Tagtociclib is illustrated below.





Click to download full resolution via product page

Mechanism of Action of Tagtociclib.

# **Biological Activity and Selectivity**

**Tagtociclib hydrate** is a highly potent inhibitor of CDK2. Its inhibitory activity against various cyclin-dependent kinases is summarized in the table below, highlighting its selectivity.

| Target Enzyme  | Kı (nM) | Selectivity vs.<br>CDK2 | Reference(s) |
|----------------|---------|-------------------------|--------------|
| CDK2/cyclin E1 | 1.16    | -                       | [1][7][8]    |
| CDK1/cyclin A2 | 110     | ~95-fold                | [7][8]       |
| CDK4/cyclin D1 | 238     | ~205-fold               | [7][8]       |
| CDK6/cyclin D3 | 465     | ~401-fold               | [7][8]       |
| CDK9           | 117     | ~101-fold               | [7][8]       |
| GSK3β          | 537.81  | ~464-fold               | [7][8]       |

# **Preclinical Efficacy**

Preclinical studies have demonstrated the anti-tumor activity of Tagtociclib. In a mouse xenograft model using HCT116 colorectal cancer cells, administration of Tagtociclib at 50



mg/kg per day resulted in a reduction in tumor volume and weight.[9] Furthermore, in an ovarian cancer model, Tagtociclib demonstrated a dose-dependent tumor growth reduction with a maximal effect of 86%.[1]

# **Experimental Protocols**

The following sections detail representative experimental protocols for assessing the activity of CDK2 inhibitors like Tagtociclib.

## Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Workflow:





Click to download full resolution via product page

Workflow for the ADP-Glo  $\ ^{\text{\tiny TM}}$  Kinase Assay.



#### Methodology:

#### Reagent Preparation:

- Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA, 50 μM DTT).
- Dilute CDK2/Cyclin A2 or E1 enzyme, substrate (e.g., Histone H1), and ATP in the kinase buffer.
- Prepare serial dilutions of Tagtociclib hydrate in the appropriate solvent (e.g., DMSO) and then in kinase buffer.

#### Kinase Reaction:

- $\circ$  In a 384-well plate, add 1  $\mu$ l of the Tagtociclib dilution or vehicle control.
- Add 2 μl of the diluted enzyme.
- Initiate the reaction by adding 2 μl of the substrate/ATP mixture.
- Incubate at room temperature for a defined period (e.g., 60 minutes).

#### Signal Generation and Detection:

- Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 μl of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
- Incubate at room temperature for 30 minutes.
- Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus the kinase activity.



#### • Data Analysis:

- Calculate the percentage of inhibition for each concentration of Tagtociclib.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
- The K<sub>i</sub> value can be calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation, taking into account the ATP concentration and the K<sub>m</sub> of the enzyme for ATP.

### **Cell Proliferation Assay (MTT Assay)**

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

#### Methodology:

- Cell Seeding:
  - Seed cancer cells (e.g., HCT116, OVCAR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment:
  - Treat the cells with various concentrations of Tagtociclib hydrate or vehicle control and incubate for a specified period (e.g., 72 hours).
- MTT Addition:
  - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
- Formazan Solubilization:
  - Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.



- Absorbance Measurement:
  - Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle-treated control.
  - Determine the IC<sub>50</sub> value, the concentration of the compound that inhibits cell proliferation by 50%.

### **Western Blot Analysis of Rb Phosphorylation**

This technique is used to detect the phosphorylation status of the Rb protein, a direct downstream target of CDK2.

#### Methodology:

- Cell Lysis:
  - Treat cells with Tagtociclib hydrate for the desired time.
  - Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- · Protein Quantification:
  - Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:
  - Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  - Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:



- Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., antiphospho-Rb Ser807/811).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- As a loading control, re-probe the membrane with an antibody for total Rb or a housekeeping protein like GAPDH.

### **Clinical Development**

Tagtociclib (PF-07104091) is currently being investigated in clinical trials for the treatment of various solid tumors, including breast cancer, ovarian cancer, and non-small cell lung cancer.[8] [10] These trials are evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of Tagtociclib as a single agent and in combination with other therapies.

### Conclusion

**Tagtociclib hydrate** is a promising, highly selective CDK2 inhibitor with demonstrated preclinical anti-tumor activity. Its mechanism of action, centered on the induction of cell cycle arrest, provides a strong rationale for its development as a therapeutic agent for cancers characterized by aberrant cell cycle regulation, particularly those with cyclin E amplification. The experimental protocols outlined in this guide provide a framework for further investigation into the biological effects and therapeutic potential of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tagtociclib hydrate (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Flow cytometry in analysis of cell cycle and apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tagtociclib hydrate | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Assaying cell cycle status using flow cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6 Areas Of Consideration For Flow Cytometry Cell Cycle Analysis ExpertCytometry [expertcytometry.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Tagtociclib hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375396#chemical-structure-and-properties-of-tagtociclib-hydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com